molecular formula C16H19F3N4O5 B2418758 1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097868-22-7

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No.: B2418758
CAS No.: 2097868-22-7
M. Wt: 404.346
InChI Key: IDGBQZXKPJOFPT-UHFFFAOYSA-N
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Description

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including an imidazolidine-2,4-dione core, a piperidine ring, and a trifluoroethyl group, which contribute to its distinctive properties.

Properties

IUPAC Name

1-[1-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N4O5/c17-16(18,19)9-23-14(27)8-21(15(23)28)10-3-5-20(6-4-10)13(26)7-22-11(24)1-2-12(22)25/h10H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGBQZXKPJOFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CC(=O)N(C2=O)CC(F)(F)F)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with piperidine under controlled conditions to form the piperidinyl intermediate. This intermediate is then reacted with 2,2,2-trifluoroethyl isocyanate to introduce the trifluoroethyl group, followed by cyclization to form the imidazolidine-2,4-dione core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the imidazolidine-2,4-dione core.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring and the trifluoroethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted imidazolidine-2,4-dione compounds.

Scientific Research Applications

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dioxopyrrolidin-1-yl acrylate: A related compound used as a protein crosslinker.

    2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate: Known for its ability to degrade specific proteins selectively.

    N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Utilized in various synthetic applications.

Uniqueness

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its trifluoroethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for research and industrial applications.

Biological Activity

1-{1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Pyrrolidine : Imparts stability and influences receptor binding.
  • Piperidine : Provides structural rigidity and enhances lipophilicity.
  • Trifluoroethyl Group : Increases metabolic stability and may enhance binding affinity to target receptors.

Molecular Formula

The molecular formula of the compound is C16H19F3N4O3C_{16}H_{19}F_3N_4O_3.

Molecular Weight

The molecular weight is approximately 396.34 g/mol.

The biological activity of this compound primarily revolves around its interaction with various neurotransmitter receptors and enzymes. Notable activities include:

  • Serotonin Receptor Modulation : The compound has been shown to exhibit affinity for 5-HT receptors, specifically 5-HT1A and 5-HT7, which are implicated in mood regulation and anxiety disorders .
  • Phosphodiesterase Inhibition : It acts as a weak inhibitor of phosphodiesterases (PDE4B and PDE10A), enzymes involved in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting various cellular responses .

In Vitro Studies

In vitro studies have demonstrated that the compound exhibits:

  • Antidepressant-like Activity : Through modulation of serotonin receptors, it has shown promise as a potential antidepressant agent .
  • Cytotoxic Effects : Preliminary studies indicate that the compound may have cytotoxic effects on certain cancer cell lines, although further research is needed to elucidate this activity.

In Vivo Studies

Initial in vivo studies have supported the findings from in vitro tests:

  • Behavioral Tests : Animal models treated with the compound displayed reduced depressive-like behaviors compared to control groups, suggesting its efficacy in mood disorders.

Data Table of Biological Activities

Activity TypeAssay TypeResultReference
Serotonin Receptor AffinityBinding AssayHigh affinity for 5-HT1A/7
PDE InhibitionEnzyme AssayWeak inhibition
Antidepressant ActivityBehavioral StudyReduced depressive behavior

Case Study 1: Antidepressant Potential

A study assessed the antidepressant potential of the compound using forced swim tests in mice. Results indicated that subjects treated with varying doses exhibited significant reductions in immobility time compared to controls, suggesting an antidepressant effect linked to serotonin modulation.

Case Study 2: Cancer Cell Line Testing

The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results showed a dose-dependent cytotoxic effect, with IC50 values indicating promising anticancer activity. Further mechanistic studies are required to clarify the pathways involved.

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, typically starting with functionalization of the piperidine core followed by sequential coupling of the dioxopyrrolidinyl acetyl and trifluoroethylimidazolidinedione moieties. Key steps include:

  • Acylation : Use of 2-(2,5-dioxopyrrolidin-1-yl)acetic acid activated via carbodiimide coupling (e.g., EDC/HOBt) for piperidine modification .
  • Solvent/Temperature Control : Polar aprotic solvents (e.g., DMF, DCM) at 0–25°C to minimize side reactions .
  • Purification : Column chromatography (silica gel) or preparative HPLC for isolating intermediates. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. How should researchers validate the structural integrity of this compound?

Characterization requires:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring substitution patterns and acetyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., ESI+ mode) .
  • X-ray Crystallography : If crystalline, to resolve stereochemical ambiguities in the imidazolidinedione core .

Q. What preliminary biological screening assays are suitable for this compound?

  • In vitro receptor binding assays : Radioligand displacement studies for GPCRs or kinases, given structural similarity to bioactive imidazolidinediones .
  • Cytotoxicity profiling : Use of MTT assays in cell lines (e.g., HEK293, HepG2) to assess baseline toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies?

Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .
  • Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) or thermal shift assays .
  • Metabolic stability testing : Liver microsome assays to rule out rapid degradation masking true activity .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like proteases or kinases .
  • QM/MM simulations : Explore electronic effects of the trifluoroethyl group on imidazolidinedione reactivity .
  • ADMET prediction : Tools like SwissADME to optimize logP, solubility, and CYP450 inhibition profiles .

Q. How can researchers address synthetic challenges in scaling up this compound?

  • Heterogeneous catalysis : Replace stoichiometric reagents with catalytic systems (e.g., Pd/C for hydrogenation steps) .
  • Flow chemistry : Continuous-flow reactors to improve heat/mass transfer during exothermic acylation steps .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., temperature, pH) for critical intermediates .

Q. What strategies are recommended for modifying this compound to enhance selectivity?

  • Bioisosteric replacement : Substitute the dioxopyrrolidinyl group with tetrahydrofuran-2-one to reduce off-target interactions .
  • Prodrug design : Introduce esterase-cleavable groups (e.g., pivaloyloxymethyl) to improve bioavailability .
  • Fragment-based screening : Identify minimal pharmacophores using X-ray crystallography or NMR fragment libraries .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, moisture sensitivity) in detail .
  • Contradictory Evidence : Cross-validate findings using orthogonal techniques (e.g., SPR + ITC for binding affinity) .
  • Safety Protocols : Follow guidelines from chemical safety data sheets (SDS) for handling trifluoroethyl groups and reactive intermediates .

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